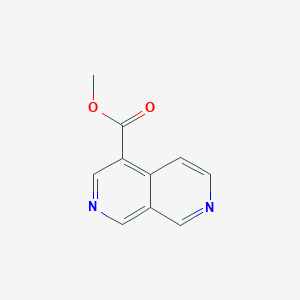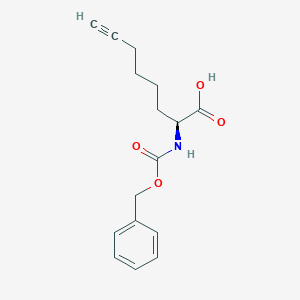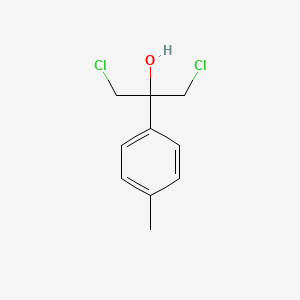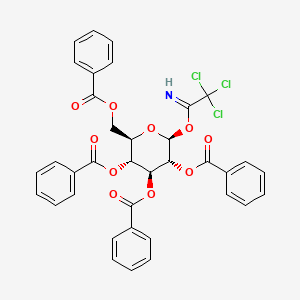![molecular formula C28H25NO7 B12848725 (1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B12848725.png)
(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple fused ring systems, including oxazolo and dioxin structures, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the oxazolo and dioxin rings. Typical synthetic routes may involve:
Formation of the Dioxin Rings: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Oxazolo Ring: This step may involve the reaction of an amino alcohol with a suitable carbonyl compound under dehydrating conditions.
Coupling Reactions: The final step may involve coupling the dioxin and oxazolo intermediates under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The dioxin rings may be susceptible to oxidation under strong oxidizing conditions.
Reduction: The oxazolo ring may undergo reduction to form corresponding amines or alcohols.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study the interactions of fused ring systems with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways or receptors, given the compound’s unique structure.
Industry
In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
Similar Compounds
(1R,3S,5S,8aS)-3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-phenyltetrahydro-3H,8H-oxazolo[4,3-c][1,4]oxazin-8-one: Similar in structure but may differ in the position of substituents or ring systems.
Other Oxazolo Compounds: Compounds with oxazolo rings but different substituents or additional ring systems.
Other Dioxin Compounds: Compounds with dioxin rings but different substituents or additional ring systems.
Uniqueness
The uniqueness of the compound lies in its specific arrangement of fused ring systems, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H25NO7 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(1R,3S,5S,8aS)-3-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one |
InChI |
InChI=1S/C28H25NO7/c30-28-24-25(18-9-10-21-23(15-18)33-12-11-31-21)36-27(19-7-4-8-22-26(19)34-14-13-32-22)29(24)20(16-35-28)17-5-2-1-3-6-17/h1-10,15,20,24-25,27H,11-14,16H2/t20-,24+,25-,27+/m1/s1 |
InChI Key |
WBSXXLZSWHQILL-TVZVLCPFSA-N |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)[C@@H]3[C@H]4C(=O)OC[C@@H](N4[C@@H](O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7 |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3C4C(=O)OCC(N4C(O3)C5=C6C(=CC=C5)OCCO6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,N-cyclopropyl-2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12848660.png)

![Methanimidamide,N,N-dimethyl-N-1H-pyrrolo[3,2-b]pyridin-5-yl-](/img/structure/B12848674.png)

![[(1R,3S,4R)-5,5-Difluorodispiro[2.0.2.1]Hept-1-Yl]Methanol](/img/structure/B12848691.png)



![2-methyl-N-((3S,4S)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-yl)propane-2-sulfinamide](/img/structure/B12848709.png)
![4-Chloro-7-(2-methoxyphenyl)thieno[2,3-d]pyridazine](/img/structure/B12848719.png)
